

triammonium citrate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Triammonium Citrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of **triammonium citrate**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize or are investigating the use of this versatile compound.

Core Chemical and Physical Properties

Triammonium citrate, the triammonium salt of citric acid, is a white crystalline solid.[1] It is highly soluble in water and its solutions are slightly alkaline.[2] The compound is known for its buffering capacity and its ability to act as a chelating agent.[3] A summary of its key quantitative properties is provided in the table below.

Property	Value
Molecular Formula	C6H17N3O7[4][5]
Molecular Weight	243.22 g/mol [5][6]
Appearance	White crystalline powder[2]
Density	1.48 g/cm ³
Melting Point	185 °C (with decomposition)
Boiling Point	100 °C[2]
Solubility in Water	Freely soluble[1][6]

Chemical Structure

Triammonium citrate is an ionic compound consisting of a citrate anion and three ammonium cations. The citrate anion possesses three carboxylate groups and one hydroxyl group, which are responsible for its characteristic chemical properties, including its ability to form stable complexes with metal ions.[3] The crystal structure of **triammonium citrate** has been determined to be orthorhombic.[4]

Caption: Ionic structure of **triammonium citrate**.

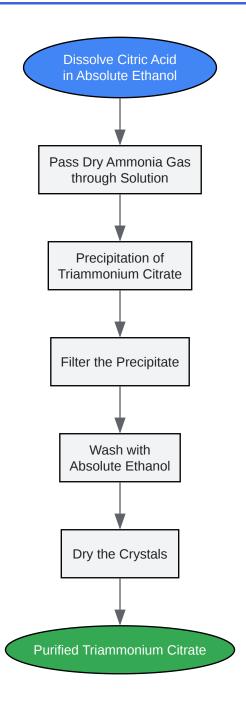
Experimental Protocols

This section provides detailed methodologies for key experiments involving **triammonium citrate**, including its synthesis, analysis, and common applications.

Synthesis and Purification of Triammonium Citrate

This protocol describes the synthesis of **triammonium citrate** by the neutralization of citric acid with ammonia in an alcoholic solvent.

Materials:


Anhydrous citric acid

- Absolute ethanol
- · Anhydrous ammonia gas
- Round-bottom flask
- Gas inlet tube
- Magnetic stirrer and stir bar
- Heating mantle
- Filtration apparatus (e.g., Büchner funnel)

- Dissolve anhydrous citric acid in absolute ethanol in a round-bottom flask with stirring. The reaction can be performed at room temperature or heated to the boiling point of the alcohol for a quantitative yield.
- Pass a stream of dry ammonia gas through the citric acid solution. The reaction is exothermic.
- Continue the flow of ammonia until the solution becomes alkaline, indicating the complete neutralization of the citric acid.
- The **triammonium citrate** will precipitate out of the solution as a white crystalline solid.
- Collect the precipitate by filtration.
- Wash the crystals with absolute ethanol to remove any unreacted starting materials.
- Dry the purified **triammonium citrate** in a desiccator or under vacuum.

Click to download full resolution via product page

Caption: Synthesis workflow for **triammonium citrate**.

Assay of Triammonium Citrate by Titration

This method determines the purity of a **triammonium citrate** sample by titrating the ammonia released after treatment with a strong base.[6]

Materials:

- Triammonium citrate sample
- 1 N Sodium hydroxide (NaOH) solution
- 1 N Sulfuric acid (H₂SO₄) solution, standardized
- Phenolphthalein indicator solution
- Distillation apparatus
- Burette, pipettes, and flasks

- Accurately weigh approximately 3.5 g of the triammonium citrate sample and dissolve it in 50 mL of water in a flask.
- Add 50 mL of 1 N NaOH solution to the flask.
- Boil the solution for 15 minutes or until the evolution of ammonia ceases.
- Add sufficient 1 N H₂SO₄ to make the solution acidic to phenolphthalein.
- Boil for an additional 5 minutes, then cool the solution.
- Titrate the solution with 1 N NaOH using phenolphthalein as the indicator.
- Each mL of 1 N NaOH is equivalent to 81.07 mg of C₆H₁₇N₃O₇.

Preparation of a Citrate Buffer

Triammonium citrate can be used to prepare buffer solutions for various biochemical and pharmaceutical applications.

Materials:

- Triammonium citrate
- Citric acid

- Deionized water
- pH meter
- · Magnetic stirrer and stir bar
- Volumetric flasks and beakers

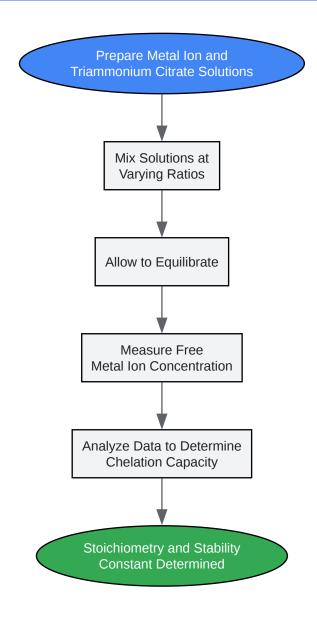
- To prepare a buffer of a specific pH, it is common to mix solutions of a weak acid and its conjugate base. In this case, solutions of citric acid and **triammonium citrate** can be used.
- Prepare stock solutions of known concentrations of citric acid and triammonium citrate (e.g., 0.1 M).
- Combine the stock solutions in a calculated ratio to achieve the desired pH. The Henderson-Hasselbalch equation can be used as a guide.
- Alternatively, start with a solution of triammonium citrate and adjust the pH to the desired value by adding a solution of citric acid while monitoring with a pH meter.
- Bring the final volume of the buffer to the desired volume with deionized water.

Determination of Metal Chelation Capacity

This protocol provides a general method to assess the ability of **triammonium citrate** to chelate metal ions in an aqueous solution.

Materials:

- Triammonium citrate solution of known concentration
- A solution of a metal salt (e.g., copper(II) sulfate) of known concentration
- A suitable indicator for the metal ion
- Spectrophotometer or other analytical instrument to measure metal ion concentration



- Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of triammonium citrate.
- Allow the solutions to equilibrate.
- Measure the concentration of the free (unchelated) metal ion in each solution using a suitable analytical technique. For colored metal ions, spectrophotometry can be used.
- The reduction in the concentration of the free metal ion with increasing **triammonium citrate** concentration indicates the formation of a metal-citrate complex.
- The data can be used to determine the stoichiometry and stability constant of the complex.

Click to download full resolution via product page

Caption: Workflow for determining metal chelation capacity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ia800607.us.archive.org [ia800607.us.archive.org]

- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103159615A Ammonium citrate synthesizing method Google Patents [patents.google.com]
- 5. fao.org [fao.org]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [triammonium citrate chemical properties and structure].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048046#triammonium-citrate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com